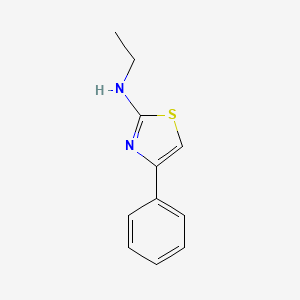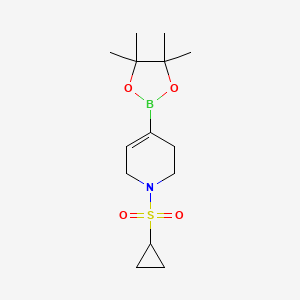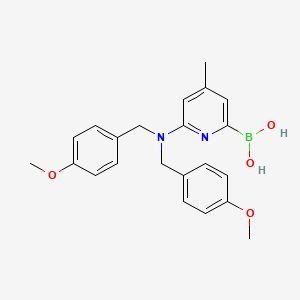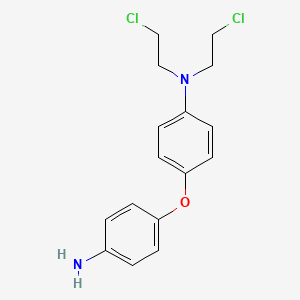![molecular formula C11H21NO2 B13992200 2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal) CAS No. 41348-50-9](/img/structure/B13992200.png)
2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a carbonyl group, an amino group, and several methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal typically involves multiple steps One common method involves the reaction of 2,2-dimethyl-3-oxo-propyl chloride with methylamine under controlled conditions to form the intermediate compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-3-oxo-propylamine
- 2,2-dimethyl-propanal
- 3-oxo-2,2-dimethyl-propylamine
Uniqueness
Compared to similar compounds, 3-[(2,2-dimethyl-3-oxo-propyl)-methyl-amino]-2,2-dimethyl-propanal is unique due to the presence of both an amino group and an aldehyde group in its structure
Properties
CAS No. |
41348-50-9 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-[(2,2-dimethyl-3-oxopropyl)-methylamino]-2,2-dimethylpropanal |
InChI |
InChI=1S/C11H21NO2/c1-10(2,8-13)6-12(5)7-11(3,4)9-14/h8-9H,6-7H2,1-5H3 |
InChI Key |
XJQPEZWAYFWSGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)CC(C)(C)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)

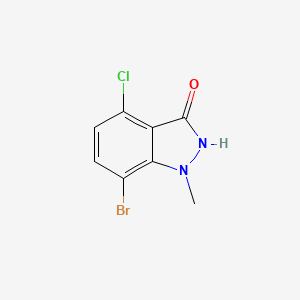

![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
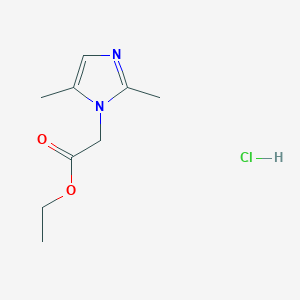

![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)
